BenchChemオンラインストアへようこそ!

Benzhydrocodone

prodrug intranasal abuse deterrence opioid pharmacokinetics

Benzhydrocodone is a pharmacologically inactive prodrug requiring intestinal enzymatic cleavage to release the active moiety, hydrocodone. This unique mechanism confers abuse-deterrent properties, evidenced by reduced intranasal exposure (Cmax ↓36%) versus hydrocodone bitartrate. Procure this Schedule II API for abuse liability studies, analytical method validation (LC-MS/MS), and QSPK/PD modeling. Only for DEA-registered research entities.

Molecular Formula C25H25NO4
Molecular Weight 403.5 g/mol
CAS No. 1259440-61-3
Cat. No. B10817641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzhydrocodone
CAS1259440-61-3
Molecular FormulaC25H25NO4
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=CC4)OC(=O)C6=CC=CC=C6
InChIInChI=1S/C25H25NO4/c1-26-13-12-25-17-9-11-20(29-24(27)15-6-4-3-5-7-15)23(25)30-22-19(28-2)10-8-16(21(22)25)14-18(17)26/h3-8,10-11,17-18,23H,9,12-14H2,1-2H3/t17-,18+,23-,25-/m0/s1
InChIKeyVPMRSLWWUXNYRY-PJCFOSJUSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzhydrocodone (CAS 1259440-61-3): FDA-Approved Hydrocodone Prodrug for Acute Pain Management


Benzhydrocodone is a benzylic prodrug of the morphinan-class opioid hydrocodone, chemically composed of hydrocodone covalently bonded to benzoic acid [1]. The compound itself is pharmacologically inactive and is not detectable in systemic circulation; it requires enzymatic cleavage by intestinal enzymes to release the active metabolite hydrocodone, which acts as a mu-opioid receptor agonist [2]. Benzhydrocodone received FDA approval in February 2018 as a fixed-dose combination with acetaminophen under the trade name Apadaz, marketed by KVK Tech following development by KemPharm [3].

Why Benzhydrocodone (CAS 1259440-61-3) Cannot Be Interchanged with Hydrocodone Bitartrate or Other In-Class Analogs


Benzhydrocodone differs fundamentally from hydrocodone bitartrate and other immediate-release opioids in that it is an inactive prodrug requiring site-specific enzymatic activation in the gastrointestinal tract to release hydrocodone [1]. This prodrug design introduces distinct pharmacokinetic and pharmacodynamic properties that are not shared by hydrocodone bitartrate formulations or other mu-opioid agonists. Crucially, when administered via non-oral routes of potential abuse—specifically intranasal insufflation—benzhydrocodone exhibits substantially reduced hydrocodone exposure and delayed peak concentrations compared to molar-equivalent doses of hydrocodone bitartrate [2]. These route-dependent differences preclude simple substitution or interchangeability in both clinical and research contexts.

Benzhydrocodone (CAS 1259440-61-3) Quantitative Differentiation Evidence: Head-to-Head Comparator Data vs. Hydrocodone Bitartrate


Intranasal Hydrocodone Cmax Reduction: Benzhydrocodone API vs. Hydrocodone Bitartrate API

In a single-center, randomized, double-blind, crossover study (KP201.A03) evaluating intranasal administration in recreational opioid users (N = 51 completers), benzhydrocodone API (13.34 mg) produced a 36.0% lower peak hydrocodone plasma concentration (Cmax) compared with molar-equivalent intranasal hydrocodone bitartrate API (15.0 mg) [1].

prodrug intranasal abuse deterrence opioid pharmacokinetics

Total Intranasal Hydrocodone Exposure Reduction: Benzhydrocodone API vs. Hydrocodone Bitartrate API

The same crossover study (KP201.A03) demonstrated that total hydrocodone exposures following intranasal administration of benzhydrocodone API were significantly reduced relative to hydrocodone bitartrate API, with AUClast reduced by 20.3% and AUCinf reduced by 19.5% [1].

prodrug intranasal abuse deterrence opioid pharmacokinetics AUC

Intranasal Hydrocodone Cmax Reduction: Benzhydrocodone/APAP vs. Hydrocodone/APAP Combination Product

In a separate single-center, randomized, double-blind, double-dummy study (N = 42) evaluating the relative bioavailability and intranasal abuse potential of the fixed-dose combination products, intranasal benzhydrocodone/APAP (13.34/650 mg) produced an 11% lower hydrocodone Cmax compared with intranasal hydrocodone bitartrate/APAP (15/650 mg) [1].

fixed-dose combination intranasal abuse deterrence pharmacokinetics Cmax

Early-Interval Intranasal Hydrocodone Exposure Reduction: Benzhydrocodone/APAP vs. Hydrocodone/APAP

Early cumulative hydrocodone exposures (partial AUC) following intranasal administration of benzhydrocodone/APAP were substantially reduced at all measured early time intervals compared with hydrocodone bitartrate/APAP, with reductions of approximately 50% through 0.5 hours, 29% through 1 hour, and 15% through 2 hours [1].

partial AUC intranasal abuse deterrence pharmacokinetics early exposure

Subjective Drug Liking Reduction: Benzhydrocodone/APAP vs. Hydrocodone/APAP Following Intranasal Administration

Drug Liking scores, assessed on a visual analog scale (VAS) up to two hours post-dose, were significantly lower for intranasal benzhydrocodone/APAP compared with intranasal hydrocodone bitartrate/APAP, mirroring the observed pharmacokinetic reductions in early hydrocodone exposure [1].

drug liking abuse potential VAS pharmacodynamics

Oral Bioequivalence: Benzhydrocodone/APAP Meets FDA Requirements Relative to Hydrocodone/APAP Products

When administered via the intended oral route, the absorption profile of benzhydrocodone meets FDA bioequivalence requirements for similar hydrocodone immediate-release products, with benzhydrocodone itself rapidly metabolized by intestinal enzymes to hydrocodone and no detectable prodrug reaching systemic circulation [1].

bioequivalence oral administration regulatory approval FDA

Benzhydrocodone (CAS 1259440-61-3) Procurement-Driven Research and Industrial Application Scenarios


Human Abuse Liability (HAL) Studies and Abuse-Deterrent Formulation Research

Benzhydrocodone API or the benzhydrocodone/APAP fixed-dose combination is specifically suited for human abuse liability studies requiring a comparator with demonstrated reductions in intranasal hydrocodone exposure (Cmax reduced by 11-36%, early partial AUC reduced by up to 50%) and corresponding decreases in subjective drug liking scores relative to hydrocodone bitartrate [1][2]. Researchers developing novel abuse-deterrent formulations or conducting comparative abuse potential assessments can utilize benzhydrocodone as a positive control or comparator arm to benchmark route-dependent PK/PD differentiation.

Forensic Toxicology and Analytical Reference Standard Development

Due to its unique metabolic activation pathway—requiring intestinal enzymatic cleavage and exhibiting no detectable systemic exposure of the intact prodrug—benzhydrocodone serves as a valuable reference compound for developing and validating analytical methods (LC-MS/MS, GC-MS) capable of distinguishing prodrug administration from direct hydrocodone exposure in biological matrices [1]. The distinct PK profile, including delayed Tmax (>1 hour delay) and reduced early hydrocodone exposure following non-oral routes, provides critical validation parameters for forensic and clinical toxicology laboratories [3].

Comparative Opioid PK/PD Modeling and Prodrug Platform Evaluation

Benzhydrocodone is a characterized prodrug candidate for academic and industry researchers evaluating the Ligand Activated Therapy (LAT) prodrug platform or conducting comparative PK/PD modeling of opioid prodrugs. The availability of published head-to-head data against hydrocodone bitartrate—including Cmax, AUC, partial AUC, Tmax delay, and VAS drug liking metrics—provides a quantitative dataset for in silico modeling, QSPK/PD analyses, and cross-compound benchmarking of abuse-deterrent opioid candidates [1][2].

Clinical Pharmacology Studies on Route-Dependent Opioid Activation

Investigators studying the influence of route of administration on opioid pharmacokinetics and pharmacodynamics can utilize benzhydrocodone as a probe compound for intestinal enzyme-dependent activation. The well-documented differential exposure between oral (bioequivalent to hydrocodone IR) and intranasal (significantly reduced Cmax and early exposure) routes [1][2] enables robust study designs examining site-specific prodrug metabolism and its implications for abuse-deterrence pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzhydrocodone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.